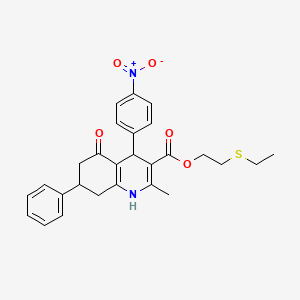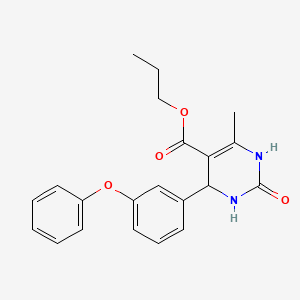![molecular formula C16H16ClN3O2S B4928478 N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4928478.png)
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), which plays a crucial role in the regulation of gene expression.
Wirkmechanismus
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide specifically targets the HAT domain of PCAF and inhibits its acetyltransferase activity. It binds to the active site of PCAF and blocks the transfer of acetyl groups from acetyl-CoA to histones, which results in the suppression of gene expression. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to be a potent and selective inhibitor of PCAF, with minimal effects on other HATs.
Biochemical and Physiological Effects:
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by suppressing the expression of oncogenes. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has also been shown to have anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines. In addition, N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been shown to have cardioprotective effects by suppressing the expression of genes involved in cardiac hypertrophy.
Vorteile Und Einschränkungen Für Laborexperimente
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of PCAF, which allows for the specific study of the role of PCAF in various biological processes. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide is also cell-permeable and can be used in both in vitro and in vivo experiments. However, there are also limitations to the use of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide in lab experiments. It has been shown to have off-target effects on other proteins, which can complicate the interpretation of results. In addition, N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide. One area of research is the development of more potent and selective inhibitors of PCAF. Another area of research is the study of the role of PCAF in other biological processes, such as metabolism and aging. In addition, the combination of N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide with other drugs or therapies may provide new treatment options for cancer, inflammation, and cardiovascular diseases.
Synthesemethoden
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide can be synthesized by a multi-step process, including the reaction of 4-chloro-2-methylphenol with ethylene oxide, followed by the reaction of the resulting 2-(4-chloro-2-methylphenoxy)ethanol with thionyl chloride to form 2-(4-chloro-2-methylphenoxy)ethyl chloride. The final step of the synthesis involves the reaction of 2-(4-chloro-2-methylphenoxy)ethyl chloride with nicotinamide thiosemicarbazide in the presence of triethylamine.
Wissenschaftliche Forschungsanwendungen
N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been widely used in scientific research as a tool to study the role of p300/CBP-associated factor (PCAF) in various biological processes. It has been shown to inhibit the acetyltransferase activity of PCAF, which leads to the suppression of gene expression. N-({[2-(4-chloro-2-methylphenoxy)ethyl]amino}carbonothioyl)nicotinamide has been used to study the role of PCAF in cancer, inflammation, and cardiovascular diseases, among others.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-13(17)4-5-14(11)22-8-7-19-16(23)20-15(21)12-3-2-6-18-10-12/h2-6,9-10H,7-8H2,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKGIOTRJNXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=S)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chloro-2-methylphenoxy)ethylcarbamothioyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(4-chlorobenzyl)-N~2~-(3-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928399.png)
![2-(4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4928410.png)
![ethyl 3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4928412.png)
![N-cyclopropyl-2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4928418.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4928423.png)
![2-amino-4-(1-naphthyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4928427.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4928434.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4928437.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928438.png)

![5-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}isophthalic acid](/img/structure/B4928468.png)
![N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B4928470.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)